molecular formula C7H5BrN2O B1517689 5-Bromobenzo[d]isoxazol-3-ylamin CAS No. 455280-00-9

5-Bromobenzo[d]isoxazol-3-ylamin

Katalognummer: B1517689
CAS-Nummer: 455280-00-9
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: BGMYWBQEKIMHGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromobenzo[d]isoxazol-3-ylamine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromobenzo[d]isoxazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzo[d]isoxazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

5-Bromobenzo[d]isoxazol-3-ylamine is primarily utilized as a chemical building block in the synthesis of various bioactive compounds. Its bromine atom allows for further functionalization, making it suitable for creating derivatives with enhanced biological activities. It has been employed in the development of inhibitors targeting specific biological pathways, including those involved in pain modulation and cancer treatment .

Bromodomain Inhibition

Research indicates that compounds containing the isoxazole moiety can act as effective inhibitors of bromodomain-containing proteins, which are critical in regulating gene expression through histone acetylation. For instance, derivatives of 5-bromobenzo[d]isoxazol-3-ylamine have shown promise in displacing acetylated histone-mimicking peptides from bromodomains, suggesting potential applications in cancer therapy where bromodomain inhibition may lead to reduced tumor growth .

Analgesic Properties

Recent studies have explored the analgesic effects of aryl sulfonamide derivatives derived from 5-bromobenzo[d]isoxazol-3-ylamine. These compounds demonstrated significant efficacy against the human sodium channel NaV1.7, a target implicated in pain signaling pathways. The optimization of such derivatives resulted in potent inhibitors that exhibited analgesic effects in rodent models, indicating their potential utility in pain management therapies .

Case Study 1: Development of Bromodomain Inhibitors

A study focused on synthesizing a series of isoxazole-containing compounds aimed at selectively inhibiting bromodomains associated with cancer progression. The synthesized compounds were evaluated for their binding affinity and selectivity against various bromodomains. Results showed that certain derivatives had IC50 values below 5 μM, indicating strong inhibitory potential .

Case Study 2: Analgesic Compound Optimization

In another study, researchers developed a library of aryl sulfonamide compounds based on 5-bromobenzo[d]isoxazol-3-ylamine to target NaV1.7 channels. Through iterative synthesis and biological testing, they identified lead compounds that exhibited nanomolar potency and significant analgesic effects in vivo, thereby validating the therapeutic potential of this chemical scaffold .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Bromodomain InhibitionCompounds displace acetylated histones; potential anti-cancer agents
Analgesic EffectsPotent inhibitors of NaV1.7; efficacy in pain models

Wirkmechanismus

Mode of Action

It is known that isoxazole derivatives, to which this compound belongs, are often involved in (3 + 2) cycloaddition reactions . This suggests that 5-Bromobenzo[d]isoxazol-3-ylamine might interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.

Biologische Aktivität

5-Bromobenzo[d]isoxazol-3-ylamine is a compound with notable biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₅BrN₂O
  • Molecular Weight : 213.03 g/mol
  • CAS Number : 455280-00-9
  • InChIKey : BGMYWBQEKIMHGU-UHFFFAOYSA-N

The compound features a bromine atom attached to a benzo[d]isoxazole ring, which contributes to its unique biological properties. The structure allows for various interactions with biological targets, making it a candidate for further investigation.

Anticancer Properties

Research has indicated that compounds similar to 5-bromobenzo[d]isoxazol-3-ylamine exhibit significant anticancer activity. For instance, studies have shown that isoxazole derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

  • Mechanism of Action : The compound may act as an inhibitor of certain bromodomains, which are proteins that recognize acetylated lysines on histones and play a critical role in gene regulation. By disrupting this interaction, 5-bromobenzo[d]isoxazol-3-ylamine could induce apoptosis in cancer cells .
  • Case Study : A study demonstrated that isoxazole derivatives led to reduced tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

5-Bromobenzo[d]isoxazol-3-ylamine has also shown promise as an anti-inflammatory agent. Its structural characteristics allow it to modulate inflammatory pathways effectively.

  • Mechanism of Action : The compound may inhibit the expression of pro-inflammatory cytokines by interfering with NF-kB signaling pathways, which are crucial for the inflammatory response .
  • Case Study : In vitro assays revealed that treatment with 5-bromobenzo[d]isoxazol-3-ylamine significantly decreased the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of 5-bromobenzo[d]isoxazol-3-ylamine is essential for its development as a therapeutic agent.

ParameterValue
Solubility 0.187 mg/ml
Log P (octanol-water) 1.77
CYP Inhibition CYP1A2 inhibitor
BBB Permeability Yes

The compound demonstrates high solubility and favorable lipophilicity, which are advantageous for drug formulation. However, it is classified as harmful if swallowed and may cause skin irritation .

Eigenschaften

IUPAC Name

5-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYWBQEKIMHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652787
Record name 5-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455280-00-9
Record name 5-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a modification of the literature procedure as described in Palermo, M. G., Tetrahedron Lett., 37:2885 (1996). A single neck 50 mL flask equipped with a magnetic stirred was charged with N-hydroxyacetamide (2.63 g, 35.0 mmol) and DMF (100 mL). Then, KOtBu (3.93 g, 35.0 mmol) was added in one portion. The temperature rose to 30° C. The mixture was stirred for 1 h and, 5-bromo-2-fluorobenzonitrile (7 g, 35.0 mmol) was added. The reaction mixture was stirred for overnight. A further portion of KOtBu (1.96 g, 17.5 mmo) was added and the solution was again stirred overnight. The mixture was poured into brine and CH2Cl2 and the layers were separated. The organic phase was dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash column chromatography (BIOTAGE®, eluting with a gradient of 0 to 40% EtOAc in hexanes) to afford the title compound (4.59 g, 62%) as a colorless solid. 1H NMR (500 MHz, DMSO-d6) δ 8.09 (d, J=1.8 HZ, 1H), 7.65 (dd, J=2.1, 8.9 Hz, 1H), 7.45 (d, J=8.9 Hz, 1H), 6.49 (s, 2H). LCMS: Anal. Calcd. for C7H5BrN2O: 211, 213; found: 212, 214 (M+H)+.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
1.96 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[d]isoxazol-3-ylamine
Reactant of Route 2
5-Bromobenzo[d]isoxazol-3-ylamine
Reactant of Route 3
5-Bromobenzo[d]isoxazol-3-ylamine
Reactant of Route 4
5-Bromobenzo[d]isoxazol-3-ylamine
Reactant of Route 5
5-Bromobenzo[d]isoxazol-3-ylamine
Reactant of Route 6
5-Bromobenzo[d]isoxazol-3-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.